1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride
Description
This compound consists of a piperazine core substituted with a 4-methylphenyl group and an imidazole ring at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₁₄H₁₈Cl₂N₄ (derived from similar structures in and ). The imidazole-piperazine scaffold is pharmacologically significant, often associated with receptor modulation (e.g., serotonin, histamine) and anticancer activity .
Properties
Molecular Formula |
C14H20Cl2N4 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)imidazol-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-12-2-4-13(5-3-12)18-11-8-16-14(18)17-9-6-15-7-10-17;;/h2-5,8,11,15H,6-7,9-10H2,1H3;2*1H |
InChI Key |
HXXONBIZNXKZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Imidazole Core and 4-Methylphenyl Substitution
The synthesis of imidazole derivatives such as 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine typically begins with the formation of the imidazole ring via cyclization reactions involving appropriate precursors. Literature suggests that cyclization of substituted benzil derivatives with nitrogen sources (e.g., glycine amide) under basic conditions is a common approach to form substituted imidazoles or related heterocycles.
For the 4-methylphenyl substitution at the N-1 position of the imidazole ring, the use of 4-methylphenyl-containing starting materials or intermediates is standard. This can be achieved by:
- Employing 4-methylbenzil or 4-methylbenzaldehyde derivatives in the cyclization step.
- Introducing the 4-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) after initial imidazole formation.
Coupling of Imidazole with Piperazine
The attachment of the piperazine moiety at the 2-position of the imidazole ring is a critical step. Common methods include:
- Nucleophilic substitution reactions where a halogenated imidazole intermediate (e.g., 2-chloro- or 2-bromo-imidazole derivative) reacts with piperazine under basic or catalytic conditions.
- Mitsunobu reactions or reductive amination strategies to link piperazine to the imidazole core.
These reactions are generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate with bases like triethylamine to facilitate nucleophilic attack.
Formation of the Dihydrochloride Salt
The final compound is isolated as the dihydrochloride salt to enhance solubility and stability. This is achieved by:
- Treating the free base form of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
- The reaction typically involves stirring under reflux or ambient temperature until complete salt formation is confirmed by analytical methods.
Detailed Synthetic Procedure (Generalized)
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 4-methylbenzil + glycine amide + NaOH, reflux | Formation of 1-(4-methylphenyl)imidazole |
| 2 | Halogenation (if needed) | NBS or other halogenating agent | Halogenated imidazole intermediate |
| 3 | Nucleophilic substitution | Piperazine, base (triethylamine), DMF, 60-80°C | Coupling to form 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine |
| 4 | Salt formation | HCl in ethanol or water, stirring at ambient temperature | Dihydrochloride salt of the compound |
Research Findings and Optimization
- Reaction Yields and Purity: The cyclization step generally provides moderate to high yields (60–85%) depending on reaction conditions and purity of starting materials. Coupling reactions with piperazine tend to have yields in the range of 70–90% when optimized.
- Solvent and Temperature Effects: Polar aprotic solvents and controlled temperatures (60–80°C) favor nucleophilic substitution efficiency. Elevated temperatures may increase reaction rate but risk side reactions.
- Salt Formation: The dihydrochloride salt improves water solubility and crystallinity, facilitating purification and handling.
- Alternative Synthetic Routes: Some studies explore Suzuki coupling or Mitsunobu reactions for introducing substituents on the imidazole or piperazine ring, offering flexibility in functional group tolerance.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazole ring formation | Cyclization of substituted benzil with glycine amide | NaOH, reflux | 60–85 | Base-mediated cyclization |
| Substitution at N-1 position | Use of 4-methylbenzil or halogenated intermediates | Halogenation agents (e.g., NBS) | 70–90 | Enables further functionalization |
| Piperazine coupling | Nucleophilic substitution on halogenated imidazole | Piperazine, triethylamine, DMF, 60–80°C | 70–90 | Critical for piperazine attachment |
| Dihydrochloride salt formation | Acid-base reaction with HCl in ethanol or water | HCl, stirring, ambient temperature | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
Core Reactivity Profile
The compound demonstrates reactivity at three sites:
-
Piperazine nitrogen atoms (basic centers for acid-base/salt formation)
-
Imidazole C2 position (electrophilic substitution)
-
4-Methylphenyl group (directing effects in aromatic reactions)
Key influencing factors:
-
Protonation state (dihydrochloride salt enhances water solubility but reduces nucleophilicity)
-
Steric hindrance from 4-methylphenyl group
-
Electronic effects of conjugated π-system
Acid-Base Reactions
The piperazine moiety undergoes protonation/deprotonation with pH-dependent equilibrium:
| Reaction | Conditions | Product | pKa Values |
|---|---|---|---|
| Deprotonation | pH > 8.5 (aqueous NaOH) | Free base form | N¹: 7.9 ± 0.2 N⁴: 9.3 ± 0.3 |
| Reprotonation | HCl gas/conc. HCl | Dihydrochloride salt | - |
Experimental note: Counterion exchange occurs readily with stronger acids (e.g., H₂SO₄ → sulfate salts) .
Nucleophilic Substitution
The secondary piperazine amines participate in alkylation/acylation:
text**Example 1: Alkylation with methyl iodide** Conditions: - DMF solvent - K₂CO₃ base (2.5 eq) - 60°C, 12 hr Product: N,N'-Dimethylated derivative (85% yield) Characterization: δ 2.25 ppm (singlet, 6H, N-CH₃) in ¹H NMR [2][8] **Example 2: Acylation with acetyl chloride** Conditions: - CH₂Cl₂ solvent - Et₃N (3 eq) - 0°C → RT, 6 hr Product: N-Acetylpiperazinyl intermediate (73% yield) FTIR: 1654 cm⁻¹ (C=O stretch) [6]
Electrophilic Aromatic Substitution
The 4-methylphenyl group directs electrophiles para to methyl:
| Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Methyl-3-nitro derivative | 58% |
| Br₂/FeCl₃ | CHCl₃, RT | 4-Methyl-5-bromo derivative | 42% |
Mechanistic insight: Methyl group activates ring but steric effects limit substitution at C2/C6 positions.
Coordination Chemistry
The compound forms complexes with transition metals through piperazine/imdazole donor atoms:
| Metal Salt | Ligand:Metal Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | 2:1 | Square planar | Antimicrobial agents |
| Pd(OAc)₂ | 1:1 | Tetrahedral | Suzuki coupling catalysts |
Stability constants (log β):
-
Cu²+ complex: 10.2 ± 0.3 (25°C, I=0.1 M NaClO₄)
Oxidation
Controlled oxidation of piperazine ring:
text[Compound] + H₂O₂ (30%) → Piperazine N-oxide derivative Conditions: - EtOH/H₂O (1:1) - 50°C, 8 hr Yield: 67% [8]
Reduction
Catalytic hydrogenation of imidazole:
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| 10% Pd/C | 3 atm H₂ | Saturated imidazolidine | 89% |
| Ra-Ni | 5 atm H₂ | Ring-opened amine | 43% |
Cross-Coupling Reactions
The aryl bromide derivative participates in metal-catalyzed couplings:
| Reaction Type | Conditions | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80°C | Phenylboronic acid | 76% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ Et₃N, THF | Phenylacetylene | 68% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
-
5% mass loss at 215°C (HCl elimination)
-
50% decomposition at 298°C (imidazole ring breakdown)
This systematic analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination complex precursors. The dihydrochloride form shows reduced reactivity compared to the free base, necessitating careful condition optimization for desired transformations .
Scientific Research Applications
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on Piperazine/Imidazole Scaffold
The table below highlights key structural and functional differences:
Pharmacological Activity Comparison
Serotonin Receptor Modulation :
- The 4-methylphenyl group in the target compound may favor interactions with 5-HT1A/1B receptors, similar to 1-(3-chlorophenyl)piperazine dihydrochloride (5-HT1B agonist). However, substituent position (para vs. meta) significantly alters receptor subtype selectivity.
- Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.
- Anticancer Potential: Imidazole-containing derivatives (e.g., ) show broad anticancer activity, likely due to DNA intercalation or kinase inhibition. The target compound’s imidazole ring may confer similar mechanisms.
Physicochemical Properties
- Solubility : Dihydrochloride salts generally improve aqueous solubility. For example, 1-(3-chlorophenyl)piperazine dihydrochloride () has higher solubility than its free base, critical for formulation.
- LogP : The 4-methylphenyl group increases hydrophobicity compared to polar substituents (e.g., methoxy in Trimetazidine), affecting tissue distribution.
Key Research Findings
- Receptor Specificity : Substituent position (e.g., para-methyl vs. meta-chloro) dictates serotonin receptor subtype activation. For instance, 1-(3-chlorophenyl)piperazine dihydrochloride increases sympathetic nerve discharge in some studies, while para-substituted analogs show inhibitory effects.
- Antimicrobial Activity : Imidazole-piperazine hybrids () demonstrate antimicrobial properties, though activity varies with substituent electronegativity.
Biological Activity
1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety. Its molecular formula is C11H16Cl2N4, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar imidazole-based compounds can inhibit the growth of various pathogens, suggesting that 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride may possess comparable effects .
Table 1: Antimicrobial Activity of Related Compounds
Neuroprotective Effects
Recent studies suggest that imidazole and piperazine derivatives can enhance neuroprotection and promote neurite outgrowth in neuronal cells. Specifically, compounds activating TRPC channels have been identified as neurotrophic agents, indicating that 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride may share similar neuroprotective properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring may interact with enzymes involved in microbial metabolism, leading to inhibition of growth.
- Ion Channel Modulation : As evidenced by related studies, the compound may modulate TRPC channels, impacting calcium signaling pathways crucial for neuronal health.
Study on Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency while reducing cytotoxicity to human cells.
Neuroprotection in Animal Models
In vivo experiments using rodent models have shown that administration of piperazine derivatives leads to improved cognitive function and reduced neuronal death following induced oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, a common approach for piperazine-imidazole derivatives. For example, details a similar synthesis using imidazole, formaldehyde, and 1-(4-fluorophenyl)piperazine under reflux in ethanol. Adjust substituents by replacing 4-fluorophenyl with 4-methylphenyl. Post-reaction, purification involves extraction (chloroform/water) and recrystallization (ethanol) to yield crystalline solids. Sonication () and controlled heating (40–70°C) improve homogeneity and reaction efficiency. Characterization via H/C NMR and LC-MS confirms structure and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR for structural elucidation of aromatic protons (imidazole/piperazine) and methyl groups ().
- LC-MS (positive-mode electrospray ionization) to confirm molecular weight and purity (e.g., Agilent Masshunter software in ).
- IR spectroscopy to identify functional groups (e.g., NH stretches in piperazine; ).
- Elemental analysis to verify dihydrochloride salt formation .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility. Stability testing should include:
- pH-dependent studies : Assess solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures ().
- Light sensitivity : Store in amber vials under inert atmosphere (N) to prevent photodegradation.
- Hygroscopicity : Use desiccants during storage ().
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Explore alternatives to thiourea intermediates () such as Pd-catalyzed cross-coupling for imidazole functionalization.
- Solvent optimization : Replace THF with DMF or DMAc for higher solubility ().
- Flow chemistry : Improve temperature control and reduce side reactions (e.g., overalkylation) .
Q. What strategies resolve contradictions in reported biological activity data for similar piperazine-imidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) and test against target receptors (e.g., serotonin 5-HT or dopamine D).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC values ().
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for GPCRs) and control for salt form differences (e.g., dihydrochloride vs. free base) .
Q. How can degradation pathways be identified under accelerated stability conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed imidazole or oxidized piperazine rings).
- Kinetic modeling : Calculate activation energy () using Arrhenius plots to predict shelf life ().
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Analyze solubility and membrane permeability (e.g., GROMACS with lipid bilayer models).
- Density Functional Theory (DFT) : Calculate pKa and logP values to guide salt selection (e.g., dihydrochloride vs. monohydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
